molecular formula C9H7F2N3S B13697665 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

Cat. No.: B13697665
M. Wt: 227.24 g/mol
InChI Key: DPIAXFJOTYEKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule features an amino group at position 2 and a 2,6-difluorobenzyl substituent at position 5. The benzyl group, substituted with fluorine atoms at the ortho positions, confers unique electronic and steric properties.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-[(2,6-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

DPIAXFJOTYEKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=NN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Approach

Step 1: Preparation of Thiosemicarbazide Intermediate

  • Thiosemicarbazide is reacted with an appropriate isothiocyanate or acyl hydrazide to form thiosemicarbazide intermediates.
  • This intermediate serves as a key precursor for the cyclization to the thiadiazole ring.

Step 2: Cyclization to 1,3,4-Thiadiazole Core

  • The thiosemicarbazide intermediate undergoes cyclodehydration in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or methanesulfonic acid.
  • The reaction is typically carried out under reflux or elevated temperatures to promote ring closure.
  • Acidic media such as concentrated sulfuric acid can also be used for cyclization.

Analytical and Characterization Data

Synthesized 2-amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole and related derivatives are typically characterized by:

For example, benzylated 1,3,4-thiadiazole derivatives with nitro or fluorine substituents have shown characteristic IR bands for NO2 groups around 1340-1530 cm^-1 and aromatic proton signals in the 7.0-8.0 ppm range in ^1H NMR.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) References
Cyclization of thiosemicarbazide POCl3, PPA, or concentrated H2SO4, reflux Formation of 1,3,4-thiadiazole ring 50-90
Benzylation with 2,6-difluorobenzyl chloride DMF, NaHCO3, room temp, overnight Introduction of 2,6-difluorobenzyl substituent 30-60 (inferred)

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth. The compound’s difluorobenzyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by substituents at position 5. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Position Key Properties/Bioactivity Reference
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl 5 Minimal fluorescence; limited charge transfer due to lack of polar groups.
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-hydroxyphenyl 5 Dual fluorescence via charge transfer; antimycotic activity linked to molecular aggregation.
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole p-nitrophenyl 5 Strong antimicrobial and antioxidant activity; nitro group enhances electron-withdrawing effects.
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-fluorophenyl 5 Fungicidal activity; meta-fluorine reduces steric hindrance compared to ortho-substituted analogs.
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole CF3 5 High thermal stability; potential herbicidal use due to strong electron-withdrawing effects.
Target Compound 2,6-difluorobenzyl 5 Ortho-fluorines enhance lipophilicity and steric bulk; inferred anticancer utility (similar to VR24/27 derivatives).

Fluorescence and Aggregation Behavior

  • Hydroxy-Substituted Derivatives (TS, TSF): The –OH group in TS enables dual fluorescence through intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). This property is absent in non-polar derivatives like TB.
  • Nitro-Substituted Derivatives : Strong electron-withdrawing nitro groups likely quench fluorescence but enhance redox activity, as seen in antioxidant assays .

Biological Activity

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole can be characterized by its molecular structure which includes:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N4_{4}S
  • Molecular Weight : 252.26 g/mol

The presence of the difluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole typically involves:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the difluorobenzyl group can be performed via nucleophilic substitution methods.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate effective concentrations against Gram-positive and Gram-negative bacteria.
  • Studies have reported that derivatives exhibit higher antimicrobial activity compared to standard antibiotics such as streptomycin and fluconazole.
Compound Target Bacteria MIC (µg/mL)
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazoleStaphylococcus aureus32.6
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazoleEscherichia coli47.5

Anticancer Activity

Research indicates that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines:

  • In vitro studies have demonstrated that 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole inhibits cell proliferation without significantly affecting normal cells.
  • The mechanism appears to involve interference with DNA synthesis rather than apoptosis induction.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.8

Neuroprotective Activity

Emerging studies suggest that this compound may also exhibit neuroprotective properties:

  • It has been shown to protect neuronal cells from excitotoxic damage caused by glutamate.
  • The ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.

Case Studies

  • Neuroprotection Against Chemotherapy-Induced Toxicity : A study evaluated the protective effects of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole on rat neuronal cultures exposed to cisplatin toxicity. Results indicated significant preservation of cell viability compared to untreated controls.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of bacterial growth.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of 2,6-difluorobenzylamine derivatives with thiocarbohydrazide in the presence of dehydrating agents like phosphorus oxychloride. To optimize yield (>90%), reaction conditions (temperature: 80–100°C, time: 6–8 hours) and stoichiometric ratios (1:1.2 amine:thiocarbohydrazide) should be tightly controlled. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) enhances purity to >98% .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirms the presence of NH₂ (3200–3300 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C-F (1100–1150 cm⁻¹) stretches.
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for the aromatic protons (δ 7.2–7.5 ppm, multiplet) and NH₂ (δ 5.8–6.2 ppm, broad singlet). ¹³C NMR identifies the thiadiazole ring carbons (δ 160–170 ppm) .
  • Raman Spectroscopy : Validates ring vibrations (600–800 cm⁻¹) and C-F interactions .

Q. What are the key solubility and stability parameters for handling this compound in vitro?

  • Answer : The compound exhibits moderate solubility in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), but limited aqueous solubility (<1 mg/mL). Stability studies (pH 7.4, 37°C) indicate a half-life of >24 hours. Storage at −20°C under inert atmosphere (N₂/Ar) prevents degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) model vibrational frequencies and NMR chemical shifts, resolving discrepancies between observed and expected spectral peaks. For instance, deviations in NH₂ stretching frequencies due to intermolecular hydrogen bonding can be corrected by incorporating solvent effects (PCM model) or dispersion corrections (GD3) .

Q. What strategies are effective in analyzing the compound’s bioactivity against cancer cell lines while mitigating off-target effects?

  • Answer :

  • In vitro assays : Use HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ determination via MTT assay. Normalize cytotoxicity using primary fibroblasts (e.g., NIH/3T3).
  • Targeted delivery : Encapsulate in PEGylated liposomes to enhance selectivity.
  • Mechanistic studies : Employ molecular docking (AutoDock Vina) to identify interactions with adenosine A₃ receptors or tubulin binding sites, supported by Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How does the substitution pattern (e.g., 2,6-difluorobenzyl vs. 3,5-difluorophenethyl) influence electronic properties and binding affinity?

  • Answer : Comparative DFT studies show the 2,6-difluorobenzyl group increases electron-withdrawing effects (Hammett σₚ = 0.78) versus 3,5-substitution (σₚ = 0.66), enhancing electrophilicity of the thiadiazole ring. Molecular Electrostatic Potential (MEP) maps reveal stronger hydrogen-bonding capacity (ΔE = −2.3 kcal/mol) with kinase active sites .

Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial activity across studies?

  • Answer : Variations in MIC values (e.g., 8–32 μg/mL for S. aureus) may arise from differences in bacterial strains (ATCC vs. clinical isolates), assay protocols (broth microdilution vs. disk diffusion), or compound purity. Standardize testing using CLSI guidelines and validate purity via HPLC (C18 column, 95% acetonitrile/water) .

Methodological Recommendations

  • Synthetic Chemistry : Replace POCl₃ with safer dehydrating agents (e.g., Burgess reagent) to reduce toxicity .
  • Pharmacology : Combine transcriptomics (RNA-seq) with proteomics to map signaling pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.